molecular formula C7H4BrN3O2 B12952193 2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12952193
M. Wt: 242.03 g/mol
InChI Key: HMMZQFYNXCZEFY-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a bromo-substituted carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are used in coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[4,5-c]pyridine derivatives.

    Oxidation and Reduction: Formation of alcohols or carboxylate salts.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in binding to target molecules and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • 2-Iodo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • 2-Fluoro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Uniqueness

2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to the presence of the bromine atom, which can be selectively substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives. The combination of im

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

2-bromo-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-7-10-3-1-4(6(12)13)9-2-5(3)11-7/h1-2H,(H,10,11)(H,12,13)

InChI Key

HMMZQFYNXCZEFY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC(=N2)Br

Origin of Product

United States

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